(4-Azidophenyl)(4-(hydroxymethyl)piperidin-1-yl)methanone
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Overview
Description
(4-Azidophenyl)(4-(hydroxymethyl)piperidin-1-yl)methanone is a compound that features both an azido group and a piperidine ring. The azido group is known for its reactivity, making this compound a valuable intermediate in organic synthesis and medicinal chemistry. The piperidine ring is a common structural motif in many pharmacologically active compounds, contributing to the compound’s potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Azidophenyl)(4-(hydroxymethyl)piperidin-1-yl)methanone typically involves the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the hydroxymethyl group: This step often involves the reduction of a carbonyl group to a hydroxyl group.
Attachment of the azido group: This is usually done through nucleophilic substitution reactions where an azide ion replaces a leaving group on the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(4-Azidophenyl)(4-(hydroxymethyl)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in click chemistry reactions, forming triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Copper(I) catalysts are often used in click chemistry reactions involving azides.
Major Products
Oxidation: The major product would be the corresponding ketone or aldehyde.
Reduction: The major product would be the corresponding amine.
Substitution: The major product would be a triazole derivative.
Scientific Research Applications
(4-Azidophenyl)(4-(hydroxymethyl)piperidin-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in bioconjugation techniques to label biomolecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Azidophenyl)(4-(hydroxymethyl)piperidin-1-yl)methanone depends on its specific application. In bioconjugation, the azido group reacts with alkynes to form stable triazole linkages, facilitating the attachment of the compound to biomolecules. In medicinal chemistry, the piperidine ring can interact with various biological targets, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(4-Aminophenyl)(4-(hydroxymethyl)piperidin-1-yl)methanone: Similar structure but with an amino group instead of an azido group.
(4-Nitrophenyl)(4-(hydroxymethyl)piperidin-1-yl)methanone: Similar structure but with a nitro group instead of an azido group.
(4-Methoxyphenyl)(4-(hydroxymethyl)piperidin-1-yl)methanone: Similar structure but with a methoxy group instead of an azido group.
Uniqueness
The presence of the azido group in (4-Azidophenyl)(4-(hydroxymethyl)piperidin-1-yl)methanone makes it particularly reactive and versatile for click chemistry applications, setting it apart from similar compounds with different substituents.
Properties
IUPAC Name |
(4-azidophenyl)-[4-(hydroxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c14-16-15-12-3-1-11(2-4-12)13(19)17-7-5-10(9-18)6-8-17/h1-4,10,18H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBQNIODMFEFFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C(=O)C2=CC=C(C=C2)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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